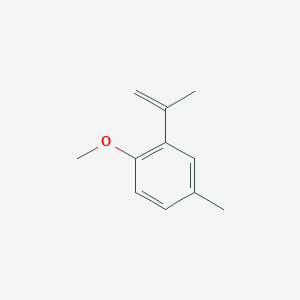
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid typically involves the fluorination of suitable precursors. One common method is the direct fluorination of 3-(trifluoromethyl)pentanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Scientific Research Applications
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential in developing fluorinated pharmaceuticals with enhanced bioavailability and stability.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid involves its interaction with molecular targets through its fluorinated structure. The high electronegativity of fluorine atoms can influence the compound’s binding affinity to enzymes, receptors, or other biomolecules, potentially altering their activity. The compound’s stability and resistance to degradation also contribute to its prolonged effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol used in similar applications.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with applications in material science and chemistry.
Uniqueness
2,2,3,4,4,5,5,5-Octafluoro-3-(trifluoromethyl)pentanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group, which imparts distinct chemical properties such as higher thermal stability and chemical resistance compared to other fluorinated compounds.
Properties
CAS No. |
64139-66-8 |
|---|---|
Molecular Formula |
C6HF11O2 |
Molecular Weight |
314.05 g/mol |
IUPAC Name |
2,2,3,4,4,5,5,5-octafluoro-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6HF11O2/c7-2(8,1(18)19)3(9,5(12,13)14)4(10,11)6(15,16)17/h(H,18,19) |
InChI Key |
IRWCCLQZAKMYHY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


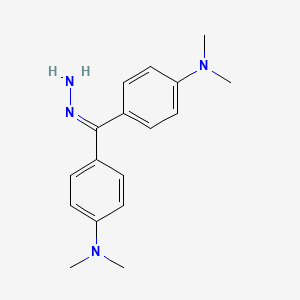
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
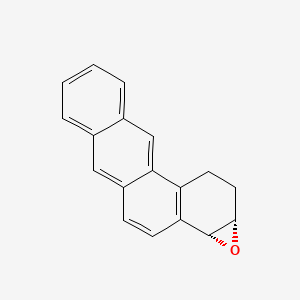


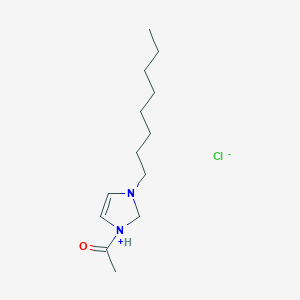
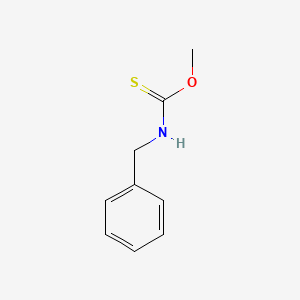
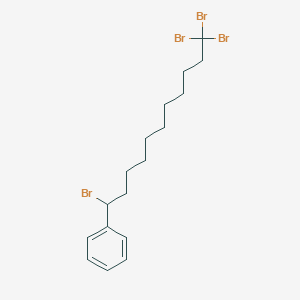
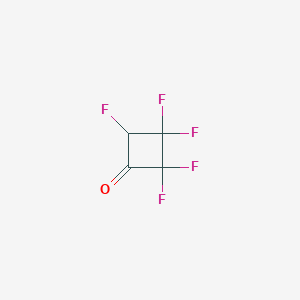
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
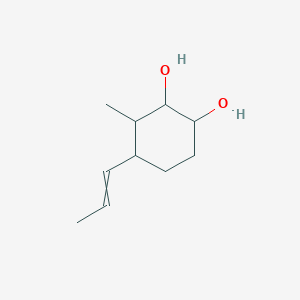
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
